CID 78066163
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Overview
Description
The compound with the identifier “CID 78066163” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The preparation of CID 78066163 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
CID 78066163 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
CID 78066163 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78066163 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
CID 78066163 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar
Properties
Molecular Formula |
C19H16AsClIO |
---|---|
Molecular Weight |
497.6 g/mol |
InChI |
InChI=1S/C19H15AsClO.HI/c1-20(14-10-12-15(21)13-11-14)16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20;/h2-13H,1H3;1H |
InChI Key |
PTHFICLPPXKOCX-UHFFFAOYSA-N |
Canonical SMILES |
C[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C4=CC=C(C=C4)Cl.[I-] |
Origin of Product |
United States |
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